淫羊藿苷

描述

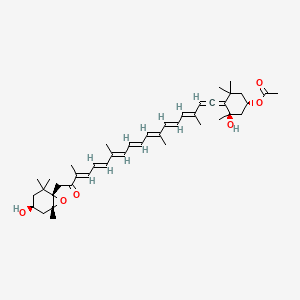

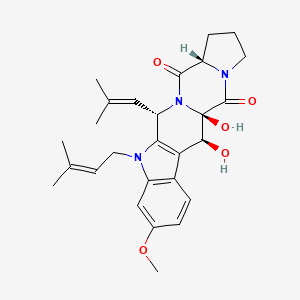

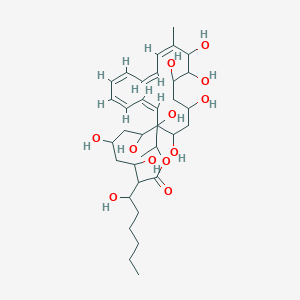

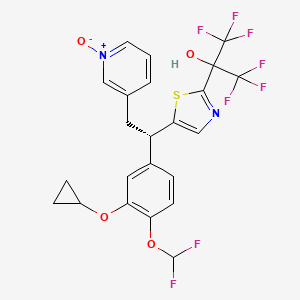

Icariin is a chemical compound classified as a prenylated flavonol glycoside, a type of flavonoid. It is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside. Icariin is known for its aphrodisiac effects and is used in traditional Chinese medicine to enhance erectile function .

科学研究应用

淫羊藿苷由于其药理特性,具有广泛的科学研究应用。 它已被研究用于其抗骨质疏松症、抗炎、抗氧化应激、抗抑郁和抗肿瘤特性 . 在化学中,淫羊藿苷被用作研究黄酮醇糖苷的模型化合物。 在生物学和医学中,它正在被研究用于其对神经退行性疾病、心血管疾病和骨代谢的潜在治疗作用 . 淫羊藿苷还用于组织工程中以改善支架并刺激细胞生长和分化 .

作用机制

生化分析

Biochemical Properties

Icariin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphodiesterase type 5 (PDE5), where icariin acts as an inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow. Additionally, icariin has been shown to interact with proteins involved in the PI3K/AKT signaling pathway, enhancing cell survival and proliferation .

Cellular Effects

Icariin exerts various effects on different types of cells and cellular processes. In neuronal cells, icariin has been found to protect against oxidative stress and apoptosis by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax. It also influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and differentiation. Furthermore, icariin has been reported to enhance osteoblast activity and inhibit osteoclast formation, contributing to improved bone health .

Molecular Mechanism

At the molecular level, icariin exerts its effects through various mechanisms. It binds to and inhibits phosphodiesterase type 5, leading to increased cGMP levels and subsequent vasodilation. Icariin also modulates the PI3K/AKT signaling pathway by promoting the phosphorylation of AKT, which in turn activates downstream targets involved in cell survival and proliferation. Additionally, icariin has been shown to interact with G-protein-coupled receptors, such as the dopamine D3 receptor and muscarinic acetylcholine M2 receptor, influencing neurotransmission and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of icariin have been observed to change over time. Icariin is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that icariin maintains its protective effects on neuronal cells and bone health over extended periods. Prolonged exposure to high concentrations of icariin may lead to cytotoxic effects, highlighting the importance of dosage regulation .

Dosage Effects in Animal Models

The effects of icariin vary with different dosages in animal models. Low to moderate doses of icariin have been shown to enhance cognitive function, improve bone density, and protect against neurodegenerative disorders. High doses of icariin can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Icariin is involved in several metabolic pathways, including the metabolism of lipids and carbohydrates. It has been shown to regulate the activity of enzymes such as lipase and amylase, influencing lipid and carbohydrate metabolism. Icariin also affects the levels of various metabolites, including glycerophospholipids and sphingolipids, which are crucial for cell membrane integrity and signaling .

Transport and Distribution

Icariin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system. Icariin interacts with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Additionally, icariin accumulates in specific tissues, including the brain, liver, and bones, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of icariin plays a crucial role in its activity and function. Icariin is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can affect the localization and activity of icariin, directing it to specific cellular compartments .

准备方法

合成路线和反应条件: 淫羊藿苷可以通过多种方法合成。 一种有效的方法是利用新型 GH78 α-L-鼠李糖苷酶将粗制淫羊藿叶黄酮中的低价值淫羊藿苷 C 生物转化为淫羊藿苷 . 该酶水解淫羊藿苷 C 中两个鼠李糖之间的 α-1,2-鼠李糖苷键,生成淫羊藿苷,摩尔转化率为 92.3% . 另一种方法是使用通过沉淀聚合制备的分子印迹聚合物 (MIPs),它们对淫羊藿苷表现出良好的吸附和识别能力 .

工业生产方法: 淫羊藿苷的工业生产通常涉及从淫羊藿植物中提取。 该过程包括使用真菌 α-L-鼠李糖苷酶水解淫羊藿苷 C 为淫羊藿苷 . 该方法具有高效率,可以扩展到工业应用。 此外,已经开发了使用表达 α-L-鼠李糖苷酶和 β-葡萄糖苷酶的重组大肠杆菌菌株的全细胞催化,用于高效生产淫羊藿苷 .

化学反应分析

反应类型: 淫羊藿苷会发生多种化学反应,包括水解、氧化和还原。 一个值得注意的反应是 α-L-鼠李糖苷酶和 β-葡萄糖苷酶将淫羊藿苷水解为淫羊藿素 .

常见试剂和条件: 淫羊藿苷水解中常用的试剂包括 α-L-鼠李糖苷酶和 β-葡萄糖苷酶。 反应条件通常包括 pH 范围为 5.0 到 7.0,温度在 30°C 到 40°C 之间 .

相似化合物的比较

淫羊藿苷在其异戊烯基化结构方面在黄酮醇糖苷中独一无二,这增强了它的生物活性。 类似化合物包括淫羊藿苷 I、淫羊藿苷 A、淫羊藿苷 B 和淫羊藿苷 C,它们具有相同的糖苷配基骨架,但在 C-3 或 C-7 位置连接的糖基上有所不同 . 淫羊藿苷已被证明比其他黄酮类化合物更有效地促进成骨细胞的成骨分化和成熟 . 它的独特结构和更高的生物活性使其成为治疗应用中的宝贵化合物。

属性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XLRXWWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964133 | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-32-7 | |

| Record name | Icariin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icariin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Icariin activates the cAMP/protein kinase A (PKA)/cAMP response element–binding protein (CREB) pathway in osteoblasts. This activation is localized to the primary cilia of these cells and is essential for icariin's osteogenic effects. []

A: Yes, icariin has been shown to interact with ERs, but its effects appear to be complex and involve crosstalk between different ER subtypes. While it can activate ERα66, it also modulates the expression of ERα36 and GPER. Interestingly, in osteoblasts lacking ERα66, ERα36, and GPER can mediate the estrogenic effects of icariin. []

A: Icariin has been shown to attenuate TGF-β production and signaling in various cell types. In glomerular mesangial cells, icariin inhibits TGF-β1 downstream pathways by decreasing both Smad2/3 and ERK1/2 phosphorylation. []

A: Icariin has been shown to activate the p38 MAPK pathway in several cell types. This activation is involved in its effects on cardiomyocyte differentiation of murine embryonic stem cells [], as well as its protective effects against perfluorooctane sulfonate (PFOS)-induced testicular toxicity. []

A: Icariin has been shown to activate Wnt/β-catenin signaling in osteoblasts. This activation contributes to its ability to promote bone formation and reverse the phenotypes of osteoprotegerin-deficient mice. []

ANone: Icariin has the molecular formula C33H40O15 and a molecular weight of 676.65 g/mol.

A: Icariin can be incorporated into biomaterials, such as biomimetic calcium phosphate (BioCaP) granules, for local delivery in bone tissue engineering applications. [] Icariin has also been formulated into a thermosensitive hydrogel with improved delivery properties. []

A: Phosphorylated icariin appears to have similar protective effects as icariin in certain contexts. For instance, both forms attenuated LPS-induced intestinal goblet cell dysfunction. []

A: β-cyclodextrin complexation is a widely used method to enhance the solubility and enzymatic hydrolysis rate of icariin, thereby potentially improving its bioavailability. [, ]

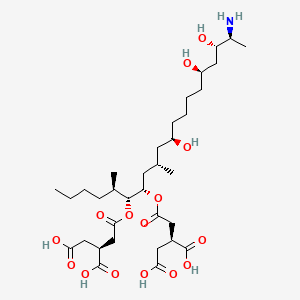

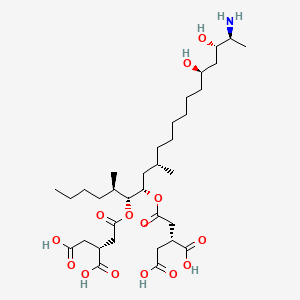

A: Icariin is rapidly metabolized by human intestinal microflora into several metabolites, including icariside II, icaritin, and desmethylicaritin. Icariside II appears to be the primary metabolite formed in the intestine. []

A: The pharmacokinetics of icariin vary depending on the formulation and administration method. For instance, oral administration of icariin as part of Er-Xian decoction resulted in different pharmacokinetic parameters compared to administration of pure icariin. []

A: Rat calvarial osteoblast cultures and murine osteoblastic MC3T3-E1 cells are commonly used in vitro models to investigate the osteogenic effects of icariin. [, , , , , ]

A: Yes, icariin has shown promising results in promoting bone regeneration in vivo. For example, it enhanced bone repair in a mouse calvarial defect model [] and a rabbit radical defect model. []

A: Icariin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon carcinoma HCT116 cells [] and human ovarian cancer A2780 cells. []

A: Icariin has shown potential in ameliorating aspects of diabetes. For example, it has been shown to improve lipid metabolism in mice, potentially by acting as a PPARα activator. [] It also prevented diabetes-induced bone loss in a rat model by reducing blood glucose and suppressing bone turnover. []

A: Yes, icariin formulated with HP-β-cyclodextrin has shown promise in treating traumatic brain injury when administered via intradermal injection in the mystacial pad. This delivery route takes advantage of the trigeminal nerve-dura mater-brain pathway for targeted delivery. []

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used method for quantifying icariin and its metabolites in plasma samples. [, ]

A: β-cyclodextrin complexation significantly improves the aqueous solubility of icariin. One study found that the solubility of the icariin-β-cyclodextrin complex was 36 times greater than that of free icariin in water at 37°C. []

A: Yes, icariin has been successfully incorporated into three-dimensional polycaprolactone scaffolds, indicating biocompatibility with this material. These scaffolds, seeded with icariin-induced periosteal cells, effectively repaired bone defects in a rabbit model. []

A: Yes, studies have shown synergistic effects when icariin is combined with other compounds. For instance, the combination of icariin and sildenafil showed promise in treating neurogenic erectile dysfunction in rats. [] Additionally, icariin combined with breviscapine exhibited synergistic effects on erectile function in spontaneously hypertensive rats. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。